3-(1-Aminocyclopropyl)benzamide is an organic compound that features a benzamide structure with a cyclopropyl group substituted by an amino group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuropharmacology and as a precursor for various synthetic routes.
3-(1-Aminocyclopropyl)benzamide can be classified under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amine. The specific structure includes a cyclopropyl ring, which contributes to its unique chemical properties. This compound is often synthesized in laboratory settings and can be found in various chemical databases, including PubChem, where it is indexed with specific identifiers and structural information .
The synthesis of 3-(1-Aminocyclopropyl)benzamide can be achieved through several methods, primarily focusing on the reaction between appropriate amines and benzoyl chloride or similar derivatives. One notable method involves the oxidative coupling of styrenes with amines, yielding benzamides without the need for transition metal catalysts. This method provides moderate yields and demonstrates the versatility of amine coupling reactions .
The molecular formula for 3-(1-Aminocyclopropyl)benzamide is . The compound features:
3-(1-Aminocyclopropyl)benzamide can participate in various chemical reactions typical of amides:
In laboratory settings, reactions involving this compound may require careful control of pH and temperature to prevent side reactions or degradation of sensitive functional groups.
The mechanism by which 3-(1-Aminocyclopropyl)benzamide exerts its effects is primarily through interactions with specific biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways.
Research indicates that compounds similar to 3-(1-Aminocyclopropyl)benzamide may inhibit certain enzymes like poly(ADP-ribose) polymerase, which plays a role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
3-(1-Aminocyclopropyl)benzamide has potential applications in:
The strategic incorporation of the aminocyclopropyl moiety into benzamide scaffolds addresses fundamental challenges in medicinal chemistry, particularly metabolic stability and conformational control. The cyclopropane ring’s high C–C bond strength (∼90 kcal/mol) and Baeyer strain enforce planarity and rigidity, reducing entropic penalties upon target binding [7]. This geometry positions the amino group perpendicular to the benzamide plane, enabling optimal hydrogen-bonding interactions with biological targets like enzymes and receptors. For instance, in LSD1 inhibitors (e.g., TAK-418), cyclopropane integration reduced hematological side effects by minimizing off-target interactions while maintaining potency [1].
The aminocyclopropyl group also acts as a bioisostere for tert-butylamine or cyclic amines, enhancing solubility through its zwitterionic potential. Quantum mechanical studies reveal that the cyclopropane ring elevates the benzamide’s HOMO energy (–7.2 eV vs. –7.5 eV in non-cyclopropyl analogues), facilitating π-stacking with aromatic residues in binding pockets [3] [7]. Additionally, the ring’s geminal disubstitution protects against oxidative metabolism, as demonstrated by a 3.5-fold increase in microsomal half-life compared to linear alkylamine counterparts [8].
Table 1: Conformational and Electronic Properties of Cyclopropane vs. Alternative Moieties
Structural Motif | Bond Angle (°) | Metabolic Stability (t₁/₂, min) | cLogP |
---|---|---|---|
1-Aminocyclopropyl | 60 | 42 | 1.2 |
tert-Butyl | 109.5 | 18 | 2.1 |
Cyclobutyl | 90 | 25 | 1.8 |
Piperidinyl | 109.5 | 30 | 1.5 |
Synthesis leverages cyclopropanation strategies and coupling reactions, with key considerations for protecting groups and solvent stability. Two principal routes dominate:
Route A: Kulinkovich Cyclopropanation
Route B: Cyclopropane Ring Construction via Michael Addition
Critical Challenges:
Table 2: Comparative Analysis of Synthetic Routes
Route | Key Reagents | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Kulinkovich | Ti(OiPr)₄, EtMgBr | 78 | 95 | Fewer steps |
Michael Addition | Rh₂(OAc)₄, N₂CHCO₂Et | 65 | 92 | Tolerates electron-withdrawing groups |
Systematic modification of the benzamide and cyclopropane rings reveals stringent steric and electronic requirements for target engagement:
Benzamide Substituents:
Cyclopropane Modifications:
Heterocycle Fusion:
Table 3: SAR of Key 3-(1-Aminocyclopropyl)benzamide Derivatives
R¹ (Benzamide) | R² (Cyclopropane) | Target | IC₅₀ (μM) | clogP |
---|---|---|---|---|
H | NH₂ | LSD1 | 0.05 | 1.2 |
5-F | NH₂ | LSD1 | 0.04 | 1.8 |
4-CN | NH₂ | LSD1 | 12.3 | 1.5 |
H | NMe₂ | EP2 | 8.7 | 2.1 |
3,5-diF | Guanidinyl | Kinase X | 0.09 | 0.9 |
The chiral plane of 1-aminocyclopropane dictates enantioselective interactions with biological targets. Trans-substituted cyclopropanes (e.g., 1-amino-2-phenylcyclopropane-1-carboxylic acid) exhibit distinct pharmacological profiles:
Computational modeling (DFT at B3LYP/6-311++G(d,p)) reveals that (R)-enantiomers adopt a gauche conformation (dihedral angle = 54°), enabling optimal hydrophobic contact with protein subpockets. In contrast, (S)-enantiomers favor anti-periplanar arrangements (dihedral angle = 180°), incurring steric penalties [3].
Table 4: Impact of Stereochemistry on Biological Activity
Enantiomer | Relative Energy (kcal/mol) | LSD1 IC₅₀ (μM) | EP2 Kᵢ (μM) |
---|---|---|---|
(R) | 0.0 | 0.07 | 1.2 |
(S) | 1.8 | 3.5 | 0.9 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5